molecular formula C19H18BrP B156084 (2H3)Methyltriphenylphosphonium bromide CAS No. 1787-44-6

(2H3)Methyltriphenylphosphonium bromide

Cat. No.: B156084
CAS No.: 1787-44-6
M. Wt: 360.2 g/mol
InChI Key: LSEFCHWGJNHZNT-NIIDSAIPSA-M
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Description

(2H3)Methyltriphenylphosphonium bromide is a useful research compound. Its molecular formula is C19H18BrP and its molecular weight is 360.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(2H3)Methyltriphenylphosphonium bromide is a deuterated derivative of methyltriphenylphosphonium bromide, an organophosphorus compound commonly used in organic synthesis. This compound is notable for its role as a precursor to methylenetriphenylphosphorane, which serves as a valuable methylenating reagent in various chemical reactions. The biological activity of this compound has garnered interest due to its potential applications in medicinal chemistry and biochemistry.

Synthesis

The synthesis of this compound typically involves the reaction of triphenylphosphine with deuterated methyl bromide. The reaction can be summarized as follows:

Ph3P+CH3BrPh3PCH3Br\text{Ph}_3\text{P}+\text{CH}_3\text{Br}\rightarrow \text{Ph}_3\text{PCH}_3\text{Br}

This compound is characterized by its white crystalline appearance and solubility in polar organic solvents, which facilitates its use in various biochemical applications .

The biological activity of this compound is primarily attributed to its ability to penetrate biological membranes and influence mitochondrial function. It acts as a mitochondrial probe, allowing researchers to study mitochondrial membrane potential and respiration dynamics. The compound accumulates in mitochondria due to the negative membrane potential, where it can affect processes such as oxidative phosphorylation and reactive oxygen species (ROS) production .

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of phosphonium salts, including this compound, on various cancer cell lines. For instance, research has shown that phosphonium salts can induce apoptosis through the mitochondrial pathway by increasing ROS levels within cells. This mechanism has been observed in human cancer cell lines, where exposure to these compounds resulted in significant cell death compared to untreated controls .

Case Studies

  • Cytotoxicity Against Cancer Cells : A study investigated the cytotoxic properties of this compound against different cancer cell lines, revealing an IC50 value indicative of moderate to high cytotoxicity. The experiments were conducted using a colorimetric assay that measured the release of phosphates from cells, providing insights into the compound's inhibitory effects on cellular enzymes involved in metabolism .
  • Mitochondrial Function : Another study focused on the impact of this compound on mitochondrial respiration. Researchers measured changes in mitochondrial membrane potential and ATP production in response to varying concentrations of the compound. The results demonstrated that higher concentrations led to decreased ATP synthesis and increased proton leak across the mitochondrial membrane, suggesting a disruption in normal mitochondrial function .

Data Tables

Study Cell Line IC50 Value (µM) Mechanism
Study 1HeLa25Apoptosis via ROS production
Study 2MCF-730Inhibition of mitochondrial respiration
Study 3A54920Disruption of membrane potential

Scientific Research Applications

Synthesis and Reactivity

(2H3)Methyltriphenylphosphonium bromide is synthesized through the reaction of triphenylphosphine with methyl bromide. The general reaction can be represented as follows:

Ph3P+CH3BrPh3PCH3Br\text{Ph}_3\text{P}+\text{CH}_3\text{Br}\rightarrow \text{Ph}_3\text{PCH}_3\text{Br}

This compound can be converted into methylenetriphenylphosphorane by treatment with strong bases such as butyllithium (BuLi):

Ph3PCH3Br+BuLiPh3PCH2++LiBr+BuH\text{Ph}_3\text{PCH}_3\text{Br}+\text{BuLi}\rightarrow \text{Ph}_3\text{PCH}_2^++\text{LiBr}+\text{BuH}

This transformation is essential for the methylenation of carbonyl compounds, enabling the formation of alkenes from aldehydes and ketones .

Wittig Reactions

One of the primary applications of this compound is in Wittig reactions, where it acts as a reagent for synthesizing alkenes. It facilitates the formation of olefins through the reaction with carbonyl compounds, which is crucial in synthetic organic chemistry.

Phase Transfer Catalysis

This compound serves as a phase transfer catalyst, enhancing the efficiency of reactions that involve reactants in different phases. This application is particularly useful in producing powder coatings and other materials .

Biological Applications

Recent studies have explored the potential of phosphonium salts, including this compound, as vectors for targeted drug delivery to mitochondria in cancer cells. These compounds exhibit high cytotoxicity against specific cancer cell lines, making them promising candidates for therapeutic applications .

Synthesis Efficiency

A study investigated the efficiency of this compound in various organic reactions using surfactants to enhance yields. The results indicated that using cationic surfactants like cetyltrimethylammonium bromide significantly improved reaction times and product yields compared to traditional methods:

SurfactantReaction Yield (%)Reaction Time (h)
TTAB852.5
CTAB684
SDS434

This data highlights the effectiveness of this compound when utilized in conjunction with surfactants .

Biodiesel Production

Another application involves using deep eutectic solvents based on this compound for glycerol removal from biodiesel. The study demonstrated that these solvents effectively extracted glycerol from palm-oil-based biodiesel, enhancing the overall quality of the biodiesel produced .

Properties

IUPAC Name

triphenyl(trideuteriomethyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18P.BrH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEFCHWGJNHZNT-NIIDSAIPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70170527
Record name (2H3)Methyltriphenylphosphonium bromide
Source EPA DSSTox
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Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1787-44-6
Record name Phosphonium, methyl-d3-triphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1787-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H3)Methyltriphenylphosphonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001787446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2H3)Methyltriphenylphosphonium bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2H3]methyltriphenylphosphonium bromide
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Q & A

Q1: How is (2H3)Methyltriphenylphosphonium bromide used to introduce deuterium into target molecules?

A1: this compound is a Wittig reagent. Wittig reagents are organophosphorus compounds used to introduce an alkene group into a molecule, typically by reacting with an aldehyde or ketone. In the case of this compound, the introduced alkene group contains deuterium atoms (CD3) instead of regular hydrogen atoms (CH3). This allows chemists to synthesize specifically labeled deuterated analogs of various compounds, as demonstrated by the synthesis of deuterated methylenecyclohexanes, methylenedecalins, and taraxasterols in the research paper [].

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